molecular formula C9H9Cl2N3 B1487622 5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride CAS No. 1303890-39-2

5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride

Cat. No. B1487622
M. Wt: 230.09 g/mol
InChI Key: QPHZWNDOHBEKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazo[1,2-a]pyridines : This compound serves as a precursor in the synthesis of imidazo[1,2-a]pyridines, which are evaluated for their inotropic activity, showing promise in the development of treatments for conditions such as congestive heart failure through their role as phosphodiesterase III inhibitors and positive inotropic agents (Yamanaka et al., 1991).

  • Oligonucleotide Synthesis : It has been used in the selective O-phosphitilation of nucleoside phosphoramidites, showcasing its utility in synthetic biology for creating oligonucleotides with high specificity, thus aiding in the synthesis of mixed base oligonucleotides from nucleoside reagents containing unprotected amino groups (Gryaznov & Letsinger, 1992).

  • Synthesis of Cardiotonic Agents : The compound has been utilized in the synthesis of cardiotonic agents, like 14C-labeled loprinone, through a series of steps involving selective ozonolysis, showcasing its significance in radiolabeling studies and the development of therapeutic agents (Yamanaka, Suda & Tadano, 1992).

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance is necessary . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

5-(chloromethyl)-2-imidazol-1-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3.ClH/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13;/h1-4,6-7H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHZWNDOHBEKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-2-(1H-imidazol-1-yl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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